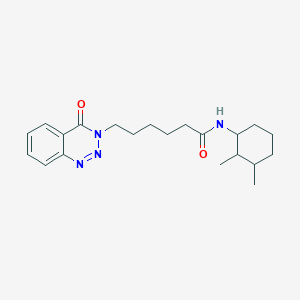
4-(2-aminobenzenesulfonamido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-aminobenzenesulfonamido)benzoic acid is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of an amino group attached to a benzenesulfonamide moiety, which is further connected to a benzoic acid group. It is known for its diverse applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminobenzenesulfonamido)benzoic acid typically involves the sulfonation of ortho-toluene followed by a series of reactions to introduce the amino and benzoic acid groups. One common method involves dissolving ortho-toluene in fuming sulfuric acid and adding 65% fuming sulfuric acid to carry out sulfonation, resulting in 2-nitro-4-toluene sulfonic acid. This intermediate undergoes auto-oxidation reduction under alkaline conditions to produce 2-amino-4-sulfobenzoic acid .
Industrial Production Methods
In industrial settings, the production of 2-amino-4-sulfobenzoic acid can be scaled up using similar reaction conditions. The process involves dissolving ortho-nitro toluene in bright sulfuric acid at 25-85°C, followed by sulfonation with oleum. The resulting 2-nitro-4-sulfonic toluene is then subjected to auto-oxidation reduction in basic conditions at 60-130°C to yield the desired product .
化学反応の分析
Types of Reactions
4-(2-aminobenzenesulfonamido)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the amino group to a nitro group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce nitro groups back to amino groups.
Major Products Formed
The major products formed from these reactions include various substituted benzenesulfonamides and benzoic acid derivatives, which can exhibit enhanced antimicrobial and anticancer properties .
科学的研究の応用
4-(2-aminobenzenesulfonamido)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Industry: The compound is utilized in the production of dyes, pharmaceuticals, and agricultural chemicals.
作用機序
The mechanism of action of 4-(2-aminobenzenesulfonamido)benzoic acid involves the inhibition of carbonic anhydrase enzymes, particularly carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in tumor cells, and its inhibition leads to a decrease in tumor cell proliferation. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its anticancer effects .
類似化合物との比較
Similar Compounds
4-aminobenzoic acid: Known for its role in folic acid synthesis and its use as a sunscreen agent.
Sulfadiazine: A sulfonamide antibacterial agent used in combination with pyrimethamine to treat toxoplasmosis.
Para-aminobenzoic acid analogs: These compounds exhibit various biological activities, including antimicrobial and anticancer properties.
Uniqueness
4-(2-aminobenzenesulfonamido)benzoic acid is unique due to its dual functional groups, which allow it to interact with multiple biological targets. Its ability to inhibit carbonic anhydrase IX specifically makes it a valuable compound in cancer research, distinguishing it from other similar compounds .
特性
IUPAC Name |
4-[(2-aminophenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c14-11-3-1-2-4-12(11)20(18,19)15-10-7-5-9(6-8-10)13(16)17/h1-8,15H,14H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJKNSKVQNDOJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B6522588.png)

![3-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6522597.png)
![2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6522608.png)
![2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B6522628.png)
![2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B6522635.png)
![2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6522638.png)
![2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6522639.png)
![1-benzyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B6522646.png)
![1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6522658.png)
![11-[4-(difluoromethoxy)phenyl]-10-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6522671.png)


![(2-([4-(3-Chlorophenyl)piperazin-1-YL]sulfonyl)ethyl)amine](/img/structure/B6522684.png)
